molecular formula C14H13FO2 B1375103 (2-(Benzyloxy)-4-fluorophenyl)methanol CAS No. 351445-99-3

(2-(Benzyloxy)-4-fluorophenyl)methanol

Cat. No.: B1375103
CAS No.: 351445-99-3
M. Wt: 232.25 g/mol
InChI Key: YTGCFHNGHJMIER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Benzyloxy)-4-fluorophenyl)methanol: is an organic compound that features a benzyloxy group and a fluorine atom attached to a phenyl ring, with a methanol group at the para position relative to the fluorine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-4-fluorophenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-fluorophenol and benzyl bromide.

    Reaction Conditions: The 2-fluorophenol is reacted with benzyl bromide in the presence of a base such as potassium carbonate in a solvent like acetone. This results in the formation of 2-(benzyloxy)-4-fluorophenol.

    Reduction: The 2-(benzyloxy)-4-fluorophenol is then reduced using a reducing agent such as sodium borohydride in methanol to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-(Benzyloxy)-4-fluorophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones.

    Reduction: The compound can be further reduced to form various alcohol derivatives.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as alkoxides or amines in the presence of a suitable base.

Major Products:

    Oxidation: Formation of (2-(benzyloxy)-4-fluorobenzaldehyde).

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenylmethanol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: (2-(Benzyloxy)-4-fluorophenyl)methanol is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Studies: The compound is used in studies to understand the interactions of fluorinated phenylmethanol derivatives with biological systems.

Medicine:

    Pharmaceutical Research: It serves as a precursor in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which (2-(Benzyloxy)-4-fluorophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyloxy and fluorine groups play a crucial role in modulating the compound’s binding affinity and specificity. The methanol group can participate in hydrogen bonding, further influencing the compound’s activity.

Comparison with Similar Compounds

  • (2-(Benzyloxy)-3-bromophenyl)methanol
  • (2-(Benzyloxy)-4-chlorophenyl)methanol
  • (2-(Benzyloxy)-4-methylphenyl)methanol

Comparison:

  • Structural Differences: The primary differences lie in the substituents on the phenyl ring (fluorine, bromine, chlorine, or methyl groups).
  • Unique Properties: (2-(Benzyloxy)-4-fluorophenyl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(4-fluoro-2-phenylmethoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FO2/c15-13-7-6-12(9-16)14(8-13)17-10-11-4-2-1-3-5-11/h1-8,16H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTGCFHNGHJMIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70730483
Record name [2-(Benzyloxy)-4-fluorophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351445-99-3
Record name [2-(Benzyloxy)-4-fluorophenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70730483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium borohydride (0.223 g) was added to a solution of the product from step (ii) (1.07 g) in dry ethanol (30 ml) and the mixture was stirred at RT overnight. The mixture was partitioned between 2M hydrochloric acid/ethyl acetate, the organics separated, dried and evaporated under reduced pressure, yield 1.08 g.
Quantity
0.223 g
Type
reactant
Reaction Step One
Quantity
1.07 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.